molecular formula C8H7ClFNO2S B2358486 4-Chloro-1,3-dihydroisoindole-2-sulfonyl fluoride CAS No. 2411239-63-7

4-Chloro-1,3-dihydroisoindole-2-sulfonyl fluoride

Cat. No.: B2358486
CAS No.: 2411239-63-7
M. Wt: 235.66
InChI Key: LVTLAHKDKMTNNM-UHFFFAOYSA-N
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Description

4-Chloro-1,3-dihydroisoindole-2-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. This compound is characterized by the presence of a chloro group, a sulfonyl fluoride group, and an isoindole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Chloro-1,3-dihydroisoindole-2-sulfonyl fluoride typically involves the reaction of 4-chloro-1,3-dihydroisoindole with sulfonyl fluoride reagents under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group. The reaction conditions may include temperatures ranging from room temperature to slightly elevated temperatures, depending on the desired yield and purity of the product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

4-Chloro-1,3-dihydroisoindole-2-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The isoindole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids under acidic or basic conditions.

Common reagents used in these reactions include nucleophiles like amines, thiols, and alcohols, as well as oxidizing and reducing agents such as hydrogen peroxide and sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Chloro-1,3-dihydroisoindole-2-sulfonyl fluoride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-1,3-dihydroisoindole-2-sulfonyl fluoride involves the reaction of the sulfonyl fluoride group with nucleophilic residues in proteins or other biomolecules. This reaction leads to the formation of covalent bonds, resulting in the modification or inhibition of the target molecule. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic residues .

Comparison with Similar Compounds

4-Chloro-1,3-dihydroisoindole-2-sulfonyl fluoride can be compared with other sulfonyl fluoride compounds, such as:

  • 4-Fluoro-1,3-dihydroisoindole-2-sulfonyl fluoride
  • 4-Bromo-1,3-dihydroisoindole-2-sulfonyl fluoride
  • 4-Iodo-1,3-dihydroisoindole-2-sulfonyl fluoride

These compounds share similar chemical structures but differ in the halogen substituent on the isoindole ring. The presence of different halogens can influence the reactivity and properties of the compounds, making each unique in its applications and effects .

Properties

IUPAC Name

4-chloro-1,3-dihydroisoindole-2-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO2S/c9-8-3-1-2-6-4-11(5-7(6)8)14(10,12)13/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTLAHKDKMTNNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1S(=O)(=O)F)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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